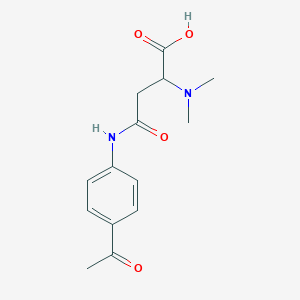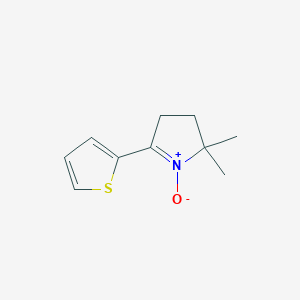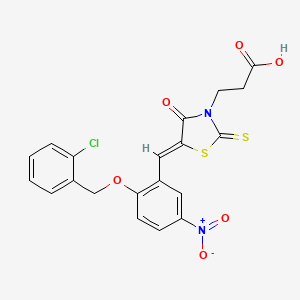
5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine” is a complex organic compound. It contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms, and a thiadiazole group, which is a type of heterocycle that contains a ring of three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of similar compounds like 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .
Chemical Reactions Analysis
Trifluoroethyl groups are known to participate in a variety of organic reactions. For example, triflic acid, a sulfonic acid with a trifluoromethyl group, is mainly used in research as a catalyst for esterification .
Aplicaciones Científicas De Investigación
Anticancer and Antitubercular Activities
A series of novel 1,3,4-thiadiazole derivatives have demonstrated significant in vitro antitumor activities against breast cancer and normal human cell lines. Among these, specific derivatives showed higher inhibitory activities against the MDA-MB-231 cell line than cisplatin, a standard chemotherapy drug. Additionally, certain derivatives exhibited high inhibitory activities against the HEK293T cell line, surpassing the control. In terms of antitubercular activity, one specific derivative proved to be a more potent agent against mycobacterium smegmatis MC155 compared to Isoniazid, a commonly used antitubercular drug (Sekhar et al., 2019).
Synthesis of Heterocyclic Assemblies
Novel approaches have been described for the synthesis of heterocyclic assemblies containing 1,3,4-thiadiazole derivatives. These methods pave the way for producing compounds with high potential for biological activity, expanding the scope of applications in various fields of medicine and chemistry (Petkevich et al., 2021).
Structural and DFT Studies
Detailed studies involving spectral, X-ray, and DFT methods have been conducted on 1,3,4-thiadiazole derivatives. These studies provide a profound understanding of the molecular structure, stability, and electronic transitions, enhancing the knowledge of their properties and potential applications (Dani et al., 2013).
Ultrasound-Assisted Synthesis
The use of ultrasound has been explored as an efficient method for the synthesis of 1,3,4-thiadiazole derivatives. This innovative approach not only enhances the efficiency of the synthesis process but also provides insights into the chemical reactions and species involved, as investigated through computational methods (Erdogan, 2018).
Propiedades
IUPAC Name |
5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S/c5-4(6,7)1-2-9-10-3(8)11-2/h1H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSRXGMMNMKIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
1154677-77-6 |
Source


|
| Record name | 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid](/img/structure/B2637772.png)
![(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide](/img/structure/B2637773.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B2637775.png)




![3-[(Trimethylsilyl)methyl]cyclobutan-1-one](/img/structure/B2637783.png)
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2637786.png)
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2637787.png)

![2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2637793.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2637794.png)